molecular formula C13H16ClNO B3173971 N-[(3-chlorophenyl)methoxy]cyclohexanimine CAS No. 951625-74-4

N-[(3-chlorophenyl)methoxy]cyclohexanimine

Cat. No.: B3173971
CAS No.: 951625-74-4
M. Wt: 237.72 g/mol
InChI Key: LFXXKKBSCFOTRA-UHFFFAOYSA-N
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Description

Significance of Imine Derivatives in Contemporary Organic Chemistry

Imines, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N). biointerfaceresearch.com This functional group is a cornerstone of modern organic chemistry, serving as a versatile intermediate in a wide array of chemical transformations. The polarity and reactivity of the C=N bond make imines valuable precursors for the synthesis of a diverse range of nitrogen-containing compounds, including amines, amino acids, and heterocyclic systems which are prevalent in many biologically active molecules. researchgate.net

The significance of imine derivatives extends to various fields:

Pharmaceuticals: The imine moiety is a key structural feature in numerous pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: Imines are utilized in the development of advanced materials such as polymers and coordination complexes. Their ability to form stable yet reversible bonds is exploited in the design of self-healing materials and dynamic molecular systems.

Catalysis: Chiral imines and their metal complexes have found extensive use as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The table below summarizes the key characteristics of imine derivatives:

Property Description
Functional Group Carbon-Nitrogen Double Bond (C=N)
Reactivity Susceptible to nucleophilic addition at the carbon atom and can act as electrophiles.
Synthetic Utility Versatile intermediates for the synthesis of amines, heterocycles, and other nitrogenous compounds.

| Applications | Pharmaceuticals, materials science, catalysis, and chemical sensors. |

Scope and Objectives of Research on N-[(3-chlorophenyl)methoxy]cyclohexanimine

Given the absence of specific studies on this compound, the scope of future research would logically focus on its synthesis, characterization, and the exploration of its potential applications. The primary objectives of such research would likely include:

Synthesis and Characterization: Developing an efficient and scalable synthetic route to this compound would be the initial step. This would be followed by a thorough characterization of the compound's physicochemical properties, including its molecular structure, stability, and spectroscopic data.

Investigation of Biological Activity: Drawing parallels from structurally similar halogenated and methoxy-substituted imines, a key objective would be to screen this compound for a range of biological activities. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Exploration as a Synthetic Intermediate: Research could also be directed towards utilizing this compound as a building block for the synthesis of more complex molecules. The reactivity of the imine bond, coupled with the potential for further functionalization of the aromatic and alicyclic rings, makes it a promising candidate for constructing novel chemical scaffolds.

Contextualization within Halogenated and Methoxy-Substituted Cyclohexanimine Frameworks

The chemical personality of this compound is significantly influenced by the presence of both a chlorine atom and a methoxy (B1213986) group on the phenyl ring, in conjunction with the cyclohexanimine core.

Halogenated Frameworks: The introduction of halogen atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic potential of lead compounds. researchgate.net The presence of a chlorine atom on the phenyl ring of this compound can influence its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net Halogenated compounds have demonstrated a wide range of biological activities, including use as pesticides and potential as anticancer and antimicrobial agents. biointerfaceresearch.comresearchgate.net

The combination of these structural features within the cyclohexanimine framework suggests that this compound could possess unique properties worthy of investigation. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group, transmitted through the phenyl ring to the imine functionality, could lead to novel reactivity and biological activity.

The following table provides a comparative overview of the potential influence of these functional groups in related compounds:

Functional GroupPotential Influence on Bioactivity
Imine (C=N) Core reactive site, potential for interaction with biological macromolecules.
Chlorine Atom Increased lipophilicity, altered metabolic stability, potential for enhanced binding affinity.
Methoxy Group Hydrogen bond acceptor, modulation of electronic properties, potential for improved pharmacokinetic properties.
Cyclohexyl Ring Contributes to the overall size, shape, and lipophilicity of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-chlorophenyl)methoxy]cyclohexanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-6-4-5-11(9-12)10-16-15-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXKKBSCFOTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOCC2=CC(=CC=C2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Preparation Methodologies for N 3 Chlorophenyl Methoxy Cyclohexanimine and Its Analogues

Classical and Contemporary Approaches to Imine Bond Formation

The formation of the imine bond is a cornerstone of the synthesis of N-[(3-chlorophenyl)methoxy]cyclohexanimine. This transformation typically involves the reaction of a carbonyl compound with an amine derivative.

Condensation Reactions with Substituted Amines and Carbonyl Precursors

The principal method for constructing the N-alkoxyimine functionality is the condensation reaction between an O-substituted hydroxylamine (B1172632) and a ketone. In the context of this compound, this involves the reaction of O-(3-chlorobenzyl)hydroxylamine with cyclohexanone (B45756). This reaction is analogous to the well-established formation of oximes from hydroxylamine and ketones. nih.govresearchgate.netgordon.edu The general reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine derivative on the carbonyl carbon of cyclohexanone, followed by dehydration to yield the imine.

The reaction is typically carried out in a suitable solvent, and the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can drive the equilibrium towards the product. The reaction conditions, such as temperature and pH, can significantly influence the reaction rate and yield. While the condensation of hydroxylamine with cyclohexanone to form cyclohexanone oxime is widely documented, the specific conditions for the reaction with O-substituted hydroxylamines like O-(3-chlorobenzyl)hydroxylamine may require optimization. gordon.edu

Reactant 1Reactant 2ProductReaction Type
O-(3-chlorobenzyl)hydroxylamineCyclohexanoneThis compoundCondensation
HydroxylamineCyclohexanoneCyclohexanone oximeCondensation

Catalyst Systems in Imine Synthesis

To enhance the efficiency of imine formation, various catalyst systems can be employed. Acid catalysis is commonly used to activate the carbonyl group towards nucleophilic attack. Protic acids, such as hydrochloric acid or p-toluenesulfonic acid, or Lewis acids can be utilized. For the synthesis of related N-alkoxy amines, iridium complexes have been used to catalyze the transfer hydrogenation of oximes, which represents a reductive approach to these linkages. khanacademy.org While direct catalytic methods for the condensation of O-alkyl hydroxylamines with cyclohexanone are not extensively detailed in readily available literature, principles from related imine and oxime syntheses can be applied. The choice of catalyst can be crucial in achieving high yields and minimizing side reactions.

Synthesis of the 3-Chlorophenyl-Methoxy Substructure

The 3-chlorophenyl-methoxy portion of the molecule is assembled prior to the imine formation and involves the introduction of the chloro and ether functionalities.

Introduction of Halogen and Ether Functionalities

The synthesis of the key precursor, O-(3-chlorobenzyl)hydroxylamine, starts from readily available materials such as 3-chlorotoluene (B144806) or 3-chlorobenzyl alcohol. chemicalbook.comnih.gov 3-Chlorobenzyl chloride can be synthesized from 3-chlorotoluene via free-radical chlorination or from 3-chlorobenzyl alcohol.

Once 3-chlorobenzyl chloride is obtained, the ether linkage can be formed through a Williamson ether synthesis or a Gabriel-type synthesis. masterorganicchemistry.combyjus.commasterorganicchemistry.comwikipedia.orgrsc.org In a Williamson approach, an alkoxide derived from a protected hydroxylamine, such as N-hydroxyphthalimide, reacts with 3-chlorobenzyl chloride. masterorganicchemistry.comwikipedia.orgrsc.org Subsequent deprotection of the phthalimide (B116566) group, often with hydrazine, yields the desired O-(3-chlorobenzyl)hydroxylamine. masterorganicchemistry.comwikipedia.org

Starting MaterialReagent(s)Intermediate
3-ChlorotolueneCl2, UV light3-Chlorobenzyl chloride
3-Chlorobenzyl alcoholSOCl2 or HCl3-Chlorobenzyl chloride
3-Chlorobenzyl chloridePotassium phthalimideN-(3-Chlorobenzyloxy)phthalimide
N-(3-Chlorobenzyloxy)phthalimideHydrazine hydrateO-(3-Chlorobenzyl)hydroxylamine

Stereochemical Control in Synthesis of Substituted Cyclohexanimine Moiety

Achieving stereochemical control in the cyclohexanimine moiety is a significant challenge, particularly when substituted cyclohexanone precursors are used. The stereochemistry of the final product can be influenced by the stereochemistry of the starting cyclohexanone and the reaction conditions of the imine formation.

For substituted cyclohexanones, the relative stability of different conformers and the direction of nucleophilic attack play a crucial role in determining the stereochemical outcome. pressbooks.publibretexts.org For instance, the reduction of substituted cyclohexanones often proceeds with a degree of stereoselectivity, which can be influenced by the steric bulk of the reducing agent and the substituents on the ring. nih.govacs.orgrsc.orgyoutube.com While these principles are well-established for the reduction to cyclohexanols, they can be extrapolated to the formation of cyclohexanimines. Diastereoselective synthesis of highly substituted cyclohexanes has been achieved through various cascade reactions, and these strategies could potentially be adapted to control the stereochemistry of the cyclohexyl core before imine formation. nih.govbeilstein-journals.orgnih.gov Asymmetric synthesis methodologies, including the use of chiral catalysts or auxiliaries, could also be employed to achieve enantioselective synthesis of specific stereoisomers of substituted this compound analogues. researchgate.netyoutube.comyoutube.comrsc.org

Multi-Component Reactions for the Formation of Complex this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step, and could potentially be applied to the construction of this compound and its analogues. pku.edu.cn MCRs such as the Ugi and Passerini reactions are powerful tools for generating molecular diversity. pku.edu.cn While no specific MCRs have been reported for the direct synthesis of the target molecule, it is conceivable that a reaction involving a hydroxylamine derivative, a cyclohexanone, and a third component bearing the 3-chlorophenyl group could be developed. For example, a three-component reaction involving hydroxylamine, an aldehyde, and a β-oxoester has been reported to yield isoxazole (B147169) derivatives, highlighting the potential for MCRs in constructing N-O containing heterocycles. acs.org The development of a novel MCR for the synthesis of this compound would represent a significant advancement in the efficient construction of this molecular scaffold.

Optimization of Reaction Conditions and Yield Enhancement

The formation of this compound from O-(3-chlorobenzyl)hydroxylamine and cyclohexanone is a reversible condensation reaction. The optimization of this process is crucial for maximizing the product yield and purity by shifting the reaction equilibrium towards the desired imine. Key factors that are typically manipulated to enhance the reaction outcome include the choice of catalyst, solvent, temperature, and reaction time, as well as the effective removal of water, a byproduct of the condensation.

To systematically optimize the synthesis of this compound and its analogues, a design of experiments (DoE) approach could be employed. This would involve varying key reaction parameters to identify the optimal conditions for yield and purity.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

ParameterRange/OptionsRationale
Catalyst No Catalyst, Acetic Acid, p-Toluenesulfonic Acid, Lewis Acids (e.g., ZnCl₂)Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alkoxyamine. The strength and type of acid can significantly impact the reaction rate and selectivity.
Solvent Toluene (B28343), Dichloromethane, Ethanol, Methanol (B129727), Acetonitrile (B52724)The solvent's polarity and its ability to form azeotropes with water are critical. Aprotic solvents like toluene are often used with a Dean-Stark apparatus to remove water. Alcohols can act as both solvent and a proton source but may also participate in side reactions.
Temperature (°C) Room Temperature (25°C), 50°C, 80°C, RefluxHigher temperatures generally increase the reaction rate but can also lead to the formation of byproducts or degradation of reactants and products. The optimal temperature is a balance between reaction kinetics and stability.
Reaction Time (h) 1, 4, 8, 12, 24The reaction needs sufficient time to reach equilibrium or completion. Monitoring the reaction progress over time using techniques like TLC or GC-MS is essential to determine the optimal duration.
Water Removal None, Molecular Sieves, Dean-Stark ApparatusAs a condensation reaction, the removal of water is a key driver for shifting the equilibrium towards the product side, thereby increasing the yield.

Table 2: Illustrative Research Findings on the Effect of Reaction Conditions on Imine Yield

This table presents hypothetical data to illustrate how the variation of reaction parameters could influence the yield of a generic N-alkoxyimine synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene801245
2Acetic Acid (10)Toluene801275
3p-TSA (5)Toluene80892
4p-TSA (5)EthanolReflux885
5p-TSA (5)Toluene110 (Dean-Stark)498
6ZnCl₂ (10)Dichloromethane252460

Note: The data in this table is illustrative and not based on actual experimental results for the target compound.

Detailed research findings for the synthesis of this compound would require specific laboratory investigation. Such studies would involve the systematic variation of the parameters outlined above. The progress of the reaction would be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of reactants and the formation of the product. The final product would be isolated and purified, typically by column chromatography or distillation, and its structure confirmed by spectroscopic methods. The isolated yield would then be calculated for each set of reaction conditions to determine the optimal synthetic protocol.

Furthermore, the electronic nature of substituents on the phenyl ring of the benzyloxy moiety in analogues could influence the nucleophilicity of the alkoxyamine and, consequently, the reaction rate and yield. Electron-withdrawing groups, such as the chloro group in the target compound, might slightly decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions for optimal yields compared to analogues with electron-donating groups. A systematic study of these electronic effects would provide valuable insights for the synthesis of a broader range of N-(substituted benzyloxy)cyclohexanimine derivatives.

Computational and Theoretical Investigations of N 3 Chlorophenyl Methoxy Cyclohexanimine

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting the ground state properties of molecules. For a molecule like N-[(3-chlorophenyl)methoxy]cyclohexanimine, DFT calculations would be performed to determine its optimized molecular geometry, which is the three-dimensional arrangement of atoms corresponding to the lowest energy state.

These calculations would also yield other important electronic properties such as the total energy, dipole moment, and the distribution of electron density. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. mdpi.com

Table 1: Hypothetical Ground State Properties of this compound (Example Data)

PropertyValueUnit
Total Energy-1234.5678Hartrees
Dipole Moment2.34Debye
Point GroupC1-

This table is for illustrative purposes only and does not represent actual data.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. nih.gov

The spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 2: Hypothetical Frontier Orbital Properties of this compound (Example Data)

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This table is for illustrative purposes only and does not represent actual data.

The energies of the HOMO and LUMO are used to calculate global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. irjweb.com These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

A high chemical hardness and a low electrophilicity index would suggest that this compound is a relatively stable and less reactive molecule. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide information about a molecule in a static state, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. sciepub.com MD simulations would allow for the exploration of the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for a flexible molecule containing a cyclohexanimine ring and a rotatable methoxy (B1213986) group. The simulations would also provide insights into the molecule's vibrational motions and how it interacts with its environment, such as a solvent.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can be used to predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.gov This would help in identifying the characteristic functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts would be instrumental in interpreting experimental NMR spectra.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Example Data)

AtomPredicted Chemical Shift (ppm)
C1 (cyclohexane)170.2
C (methoxy)55.8
C (chlorophenyl)134.5, 129.9, 127.8, 114.3

This table is for illustrative purposes only and does not represent actual data.

In Silico Modeling of Molecular Interactions

In silico modeling techniques, such as molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or an enzyme. nih.govmdpi.com If this compound were to be investigated for potential biological activity, molecular docking studies would be performed to predict its binding affinity and binding mode to a specific protein target. This would involve generating a three-dimensional model of the molecule and "docking" it into the active site of the protein to identify potential intermolecular interactions like hydrogen bonds and hydrophobic interactions.

Analysis of Binding Sites and Intermolecular Forces

To understand the potential biological activity of a compound, it is crucial to identify its binding sites and the nature of its intermolecular interactions with a target receptor, often a protein. Molecular docking is a primary computational tool used for this purpose.

In a typical molecular docking study, the three-dimensional structure of the ligand (in this case, this compound) is placed into the binding site of a macromolecular target. An algorithm then samples different orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose.

For instance, in a study on a related compound, (E)-3-(3-Chlorophenyl)-N-(4-Hydroxy-3-Methoxy Benzyl) Acryl Amide, molecular docking was used to analyze its anti-inflammatory potential. vulcanchem.com The analysis would typically identify key interactions such as:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The oxygen and nitrogen atoms in this compound could act as hydrogen bond acceptors, while any N-H or O-H groups in a receptor could be donors.

Hydrophobic Interactions: The chlorophenyl and cyclohexyl groups are nonpolar and would likely engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction with a nucleophilic atom.

The results of such an analysis are often presented in a table summarizing the binding energies and the interacting residues of the target protein.

Table 1: Illustrative Example of Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5ARG 120, TYR 355Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor-alpha (TNF-α)-7.9LEU 57, GLY 121Hydrophobic, Hydrogen Bond

This table is for illustrative purposes only and does not represent actual data for this compound.

Characterization of Non-Covalent Interactions

Beyond the interactions within a binding site, understanding the non-covalent interactions within the molecule itself and in its crystal structure is essential. These forces dictate the molecule's conformation and packing in the solid state. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used for this purpose.

NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions. The results are often plotted as surfaces, where different colors represent different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions.

While no specific NCI analysis for this compound was found, a study on benzyl (B1604629) 4-(4-flurophenyl) thiazole-2-carboxylate utilized similar computational methods to investigate C-H⋯N, CH⋯π, and π⋯π interactions that influence its crystal packing. chemdict.com

Table 2: Illustrative Example of Non-Covalent Interaction Analysis

Interaction TypeAtoms InvolvedDistance (Å)Theoretical Method
C-H···OC(phenyl)-H···O(methoxy)2.45DFT/B3LYP
C-H···πC(cyclohexyl)-H···π(phenyl)2.80DFT/B3LYP

This table is for illustrative purposes only and does not represent actual data for this compound.

Theoretical Studies on Reaction Pathways and Energy Barriers

Theoretical chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, including the formation of a compound like this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states and intermediates, and calculate the energy barriers associated with each step.

Density Functional Theory (DFT) is a common method for these calculations. For a given reaction, the geometries of the reactants, transition states, and products are optimized, and their energies are calculated. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For example, theoretical studies on the reactions of atomic chlorine with various amines have been conducted to characterize the potential energy surfaces, identifying pre- and post-reaction complexes and submerged barriers. rsc.org Such studies provide a detailed understanding of the reaction kinetics and mechanism.

A hypothetical reaction pathway for the synthesis of this compound could be studied by calculating the energy profile, as illustrated in the hypothetical table below.

Table 3: Illustrative Example of Calculated Energy Barriers for a Reaction Pathway

Reaction StepTransition StateEnergy Barrier (kcal/mol)
Nucleophilic attackTS115.2
Proton transferTS28.5
Product formationTS312.1

This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Reactivity Relationships and Design of N 3 Chlorophenyl Methoxy Cyclohexanimine Analogues

Systematic Modification of the Cyclohexanimine Ring System

The cyclohexanimine ring serves as the imine component of the molecule. Its conformational flexibility and potential for substitution can significantly influence the compound's reactivity.

Research Findings: Modifications to cyclic ketone oximes have been shown to impact their chemical behavior. The stability of the C=N double bond and its susceptibility to nucleophilic or electrophilic attack can be altered by changes in the ring system. For instance, studies on the Beckmann rearrangement of cyclohexanone (B45756) oxime derivatives show that substituents on the ring can direct the reaction's outcome.

In a comparative study on organic semiconductors, replacing a phenyl-terminated substituent with a cyclohexyl-terminated one resulted in different solid-state properties due to changes in intermolecular interactions. rsc.org While the cyclohexyl group is aliphatic, its dynamic motions and steric profile differ from aromatic rings, which can influence electronic coupling and charge-transport properties. rsc.org These findings suggest that modifying the cyclohexyl part of N-[(3-chlorophenyl)methoxy]cyclohexanimine could similarly alter its intermolecular interactions and, consequently, its bulk chemical properties.

Potential Modifications and Expected Impact:

Ring Contraction/Expansion: Replacing the cyclohexyl ring with a cyclopentyl or cycloheptyl ring would alter the bond angles around the C=N group, potentially increasing ring strain and enhancing reactivity towards ring-opening or addition reactions.

Introduction of Substituents: Adding alkyl or electron-withdrawing/donating groups to the cyclohexyl ring could introduce steric hindrance around the imine functionality, potentially increasing the stability of the compound by shielding the C=N bond from attacking reagents. Conversely, strategically placed functional groups could act as internal catalysts or reaction directors for specific transformations.

Below is a table illustrating how ring modifications in related systems can influence chemical properties.

Ring SystemKey FeatureProbable Impact on Reactivity
CyclopentanimineIncreased ring strainHigher reactivity in addition reactions
CyclohexanimineStable chair/boat conformationsBaseline reactivity and stability
CycloheptanimineIncreased conformational flexibilityPotential for unique steric interactions
4-tert-ButylcyclohexanimineSteric bulkIncreased stability, hindered approach to C=N bond

Variations in the Phenyl Substituents (e.g., positional isomerism of chloro and methoxy (B1213986) groups)

The electronic properties of the phenyl ring, dictated by its substituents, are critical to the stability and reactivity of the entire molecule. The 3-chloro substituent on the benzyl (B1604629) group is an electron-withdrawing group (EWG) that influences the adjacent benzylic carbon and, through the ether linkage, the N-alkoxyimine system.

Research Findings: The position of substituents on a phenyl ring significantly affects the molecule's electronic distribution. In studies of N-benzylideneaniline derivatives, both electron-donating and electron-withdrawing substituents on the phenyl ring were shown to be well-tolerated in photocatalytic reactions, though they can modulate the reactivity of the molecule. nih.gov For example, the presence of halogens (like chlorine) or trifluoromethyl groups can influence the electronic properties of radical intermediates. nih.gov

Similarly, research on N-phenyl-piperazine conjugates showed that introducing lipophilic substituents like 3-CF3 or 4-F on a phenyl ring improved biological activity against certain mycobacterial strains, highlighting the importance of substituent choice and position. mdpi.com

Impact of Positional Isomerism:

Chloro Substituent: Moving the chlorine atom from the meta (3-position) to the ortho (2-position) or para (4-position) would have distinct effects.

Ortho-Chloro: Would exert a stronger inductive effect and introduce steric hindrance near the benzylic ether linkage.

Para-Chloro: Would exert the strongest resonance effect, withdrawing electron density from the entire benzyl system more effectively than the meta position.

Introduction of Methoxy Groups: Adding a methoxy group (an electron-donating group) would counteract the effect of the chlorine atom. For instance, in a study of 3-aminophthalimide (B167264) derivatives, various substituents on the imide ring, including aromatic groups, influenced the oxidation potentials, confirming the electronic influence of these groups. nih.gov

The following table summarizes the expected electronic effects based on substituent position.

Substituent PositionInductive Effect (relative)Resonance Effect (relative)Expected Impact on Benzylic Cation Stability
3-Chloro (meta)Strong EWGWeak EWGDestabilizing
4-Chloro (para)Strong EWGStrong EWGMore Destabilizing
2-Chloro (ortho)Strongest EWGWeak EWGMost Destabilizing (plus steric effects)
4-Methoxy (para)Weak EWGStrong EDGStabilizing

Impact of N-Substitutions on Molecular Reactivity and Stability

The N-O-C linkage is the defining feature of an oxime ether. This group is generally more stable than the corresponding oxime (N-OH) but can still be a site of chemical transformation.

Research Findings: Oxime ethers are a versatile class of compounds, and their stability is a key aspect of their chemistry. nih.gov They are typically formed by reacting an oxime with an alkyl halide. jocpr.com The nature of the group attached to the oxygen atom (in this case, the 3-chlorobenzyl group) dictates the stability of the N-O bond. Bulky substituents attached to the oxime group can sometimes lead to a decrease in the molecule's activity in certain biological systems. nih.gov

Enamine N-oxides, which share the N-O linkage, are known to be thermally unstable, but their stability can be modulated by the electronic nature of their substituents. nih.gov For instance, inductively withdrawing groups can enhance the rate of certain reactions involving this type of motif. nih.gov This suggests that the electron-withdrawing 3-chlorobenzyl group in this compound likely influences the reactivity of the N-O bond.

Potential Modifications:

Alkyl vs. Benzyl Substituents: Replacing the 3-chlorobenzyl group with a simple alkyl group (e.g., methyl, ethyl) would remove the electronic effects of the phenyl ring, likely altering the stability of the N-O bond towards cleavage.

Electron-Donating Benzyl Groups: Using a benzyl group with electron-donating substituents (e.g., 4-methoxybenzyl) would increase electron density at the benzylic carbon, potentially making the N-O bond more susceptible to oxidative cleavage but more stable towards reactions involving heterolytic cleavage that form a benzylic cation.

Rational Design Principles for Novel this compound Derivatives

The rational design of new analogues is based on the structure-activity relationships (SAR) derived from the points above. The goal is to synthesize new molecules with enhanced stability, specific reactivity, or other desired chemical properties.

Design Principles:

Modulate Electronic Properties: To create more stable compounds, one might introduce electron-donating groups on the phenyl ring to stabilize the benzylic position. Conversely, to design a molecule that acts as a controlled-release source of cyclohexanone, one might introduce stronger electron-withdrawing groups to make the oxime ether more labile to hydrolysis. The rational design of acetamide (B32628) derivatives has led to compounds with promising fungicidal activity by carefully selecting substituents. researchgate.net

Control Steric Hindrance: To protect the reactive C=N-O core, bulky groups can be introduced on the cyclohexyl ring or at the ortho position of the phenyl ring. This is a common strategy in drug design to improve selectivity and reduce unwanted reactions. nih.gov

Correlation of Structural Features with Specific Chemical Transformations

The structural features of this compound analogues can be directly correlated with their performance in specific chemical reactions.

Key Transformations and Structural Correlations:

Hydrolysis: The C=N bond is susceptible to hydrolysis, yielding cyclohexanone and O-(3-chlorobenzyl)hydroxylamine. The rate of this reaction will be highly dependent on the electronic nature of the substituents. Electron-withdrawing groups on the phenyl ring would likely stabilize the leaving group, potentially accelerating hydrolysis under certain conditions.

Reduction: The imine functionality can be reduced to the corresponding amine, N-[(3-chlorophenyl)methoxy]cyclohexanamine. The efficiency of this reduction (e.g., using sodium borohydride (B1222165) or catalytic hydrogenation) can be affected by steric hindrance around the C=N bond. Bulky substituents on the cyclohexyl ring would slow the rate of reduction.

N-O Bond Cleavage: The N-O bond can be cleaved reductively. The ease of this cleavage is influenced by the stability of the potential radical or cationic species formed at the benzylic carbon. Benzyl groups with electron-donating substituents would stabilize a cationic intermediate, facilitating cleavage.

The following table correlates structural modifications to expected outcomes in key reactions.

Structural ModificationTarget ReactionExpected OutcomeRationale
Add 4-Nitro group to Phenyl RingHydrolysis of C=NIncreased reaction rateStrong EWG stabilizes the leaving group.
Add 4-tert-Butyl to Cyclohexyl RingReduction of C=NDecreased reaction rateSteric hindrance impedes hydride access.
Replace 3-Cl with 4-OCH3 on Phenyl RingReductive N-O CleavageIncreased reaction rateEDG stabilizes the benzylic carbocation intermediate.

N 3 Chlorophenyl Methoxy Cyclohexanimine As a Key Intermediate in Organic Synthesis

Strategic Applications in the Construction of Advanced Organic Molecules

The strategic placement of the 3-chloro substituent on the phenyl ring and the presence of the methoxycyclohexanimine group allow for a dual-pronged approach in molecular construction. The chlorinated phenyl ring can participate in a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This functionality is crucial for the elaboration of the aromatic core, enabling the introduction of diverse substituents and the construction of complex biaryl or other extended aromatic systems.

Role in Multi-Step Synthetic Sequences

In the context of a multi-step synthesis, N-[(3-chlorophenyl)methoxy]cyclohexanimine could serve as a versatile intermediate. Its synthesis would likely involve the O-alkylation of cyclohexanone (B45756) oxime with 1-(bromomethyl)-3-chlorobenzene or a related electrophile. Once formed, the imine can be carried through several synthetic steps or be used as a protecting group for the cyclohexanone carbonyl.

A hypothetical synthetic sequence could involve an initial cross-coupling reaction at the chloro-position of the aromatic ring. The resulting elaborated intermediate could then undergo a transformation at the imine functionality. For instance, reduction of the imine would yield the corresponding secondary amine, which could then be further functionalized. Alternatively, hydrolysis of the imine would regenerate a cyclohexanone derivative, now bearing a complex substituted benzyloxy group. This strategic unmasking of the ketone allows for late-stage diversification of the molecular scaffold.

Enabling Transformations Mediated by the Imine Functionality

The C=N bond of the imine is the focal point for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents such as Grignard or organolithium reagents, leading to the formation of new carbon-carbon bonds and the generation of a chiral center if the nucleophile is not a simple hydride.

Furthermore, the imine can undergo reduction to the corresponding amine using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is fundamental in the synthesis of substituted cyclohexylamines. The nitrogen atom of the resulting amine can then be engaged in a plethora of reactions, including acylation, alkylation, and sulfonylation, to build further molecular complexity. The imine can also participate in [2+2], [3+2], or [4+2] cycloaddition reactions, providing access to a variety of nitrogen-containing cyclic systems.

Utility in Heterocycle Synthesis and Diversification

The structural features of this compound make it a plausible precursor for the synthesis of various heterocyclic compounds. The imine functionality is a key component in the construction of many nitrogen-containing rings.

For example, reaction with an appropriate bifunctional reagent could lead to the formation of heterocycles. A classic example would be the reaction with an α-halo ketone followed by cyclization to form an aziridine, or reaction with an amino acid derivative to form a diketopiperazine precursor. The presence of the cyclohexyl ring could also direct the stereochemical outcome of these cyclization reactions.

Moreover, the entire this compound molecule could be incorporated into a larger heterocyclic framework. The chloro-substituent on the phenyl ring allows for intramolecular cyclization reactions, such as a palladium-catalyzed intramolecular C-N bond formation, to construct fused heterocyclic systems. This approach would be valuable for generating novel scaffolds for biological screening or materials science applications.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-[(3-chlorophenyl)methoxy]cyclohexanimine. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be mapped out, providing a detailed structural blueprint of the molecule.

In the ¹H NMR spectrum, the protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between 1.2 and 2.5 ppm. The protons on the carbon adjacent to the imine nitrogen would be shifted further downfield. The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ar) would likely produce a characteristic singlet or a pair of doublets around 4.8 to 5.2 ppm. The aromatic protons on the 3-chlorophenyl ring would be observed in the downfield region, generally between 7.2 and 7.4 ppm, with splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the cyclohexyl group would resonate in the aliphatic region (20-40 ppm). The imine carbon (C=N) is expected to have a characteristic chemical shift in the range of 160-170 ppm. The methylene carbon of the benzyloxy group would appear around 70-80 ppm, while the aromatic carbons of the 3-chlorophenyl ring would be found between 125 and 145 ppm, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Cyclohexyl Protons1.2 - 2.5 (m)20 - 40
Imine Carbon-160 - 170
Methylene Protons (-O-CH₂-Ar)4.8 - 5.2 (s)70 - 80
Aromatic Protons7.2 - 7.4 (m)125 - 145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

The nominal molecular weight of this compound (C₁₃H₁₆ClNO) is approximately 237.10 g/mol . HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways may include the cleavage of the N-O bond, the C-O bond, or the loss of the chlorophenylmethyl group, leading to characteristic fragment ions. For instance, a prominent peak corresponding to the 3-chlorobenzyl cation (m/z 125) would be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of MS, making it an ideal technique for analyzing the purity of the compound and identifying any potential impurities.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular FormulaC₁₃H₁₆ClNO
Nominal Molecular Weight237.10 g/mol
Monoisotopic Mass237.0919
Key Fragment Ion (m/z)125 ([C₇H₆Cl]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A key absorption band is expected in the region of 1650-1690 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration. The presence of the C-O single bond in the methoxy (B1213986) group would be indicated by a strong absorption band in the 1050-1150 cm⁻¹ region. The aromatic C-H stretching vibrations of the chlorophenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=N (Imine) Stretch1650 - 1690
C-O (Ether) Stretch1050 - 1150
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C-Cl Stretch800 - 600

Chromatographic Methods for Purity Determination and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC, a suitable reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

For GC analysis, the compound must be thermally stable and volatile. A capillary column with a non-polar stationary phase would be appropriate. The retention time of the compound is a characteristic property under a given set of conditions, and the peak area can be used to quantify its purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula, C₁₃H₁₆ClNO. A close agreement between the found and calculated values provides strong evidence for the empirical formula of this compound, thereby validating its composition.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₆ClNO)

Element Theoretical Percentage
Carbon (C)65.68%
Hydrogen (H)6.78%
Chlorine (Cl)14.91%
Nitrogen (N)5.89%
Oxygen (O)6.73%

By integrating the data obtained from these advanced spectroscopic and analytical techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways for N-[(3-chlorophenyl)methoxy]cyclohexanimine

Traditional methods for the synthesis of oxime ethers often involve harsh reagents, toxic solvents, and elevated temperatures. acs.org The development of more sustainable and environmentally friendly synthetic routes is a critical area of future research. For a compound like this compound, this would involve exploring novel catalytic systems and reaction conditions that minimize waste and energy consumption.

Several promising green synthetic strategies for oxime and oxime ether formation have emerged that could be adapted for the synthesis of the target compound. These include:

Visible-Light-Promoted Synthesis: Recent studies have demonstrated the synthesis of oxime ethers through the O–H functionalization of oximes with diazo esters under blue LED irradiation. sci-hub.se This catalyst- and additive-free method proceeds under mild conditions with high functional group tolerance, making it an attractive option for the synthesis of halogenated compounds like this compound. sci-hub.se A similar visible light-triggered approach using tetrabromomethane as a mediator has also been reported. rsc.org

Use of Benign Solvents and Catalysts: The use of bio-based, non-toxic solvents such as ethyl lactate (B86563) has been shown to be effective for the synthesis of ketoximes and aldoximes under catalyst-free conditions. eurekaselect.com Iron-catalyzed Beckmann rearrangement of ketoximes to amides has also been achieved in this green medium, suggesting the potential for tandem reactions. eurekaselect.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. nih.gov The synthesis of various pharmaceutical intermediates, including some containing ether linkages, has been successfully demonstrated using flow chemistry. nih.govacs.org Adapting these methods for the synthesis of this compound could lead to a more efficient and scalable production process.

Table 1: Potential Greener Synthetic Approaches for this compound

Synthetic ApproachKey FeaturesPotential Advantages for Target Compound
Visible-Light-Promoted O-H Functionalization Catalyst- and additive-free, mild conditions, high functional group tolerance. sci-hub.seAvoids harsh reagents that could interact with the chloro-substituent.
Synthesis in Ethyl Lactate Bio-based, non-toxic solvent, catalyst-free for oxime formation. eurekaselect.comReduces the environmental impact of the synthesis.
Flow Chemistry Improved process control, enhanced safety, potential for automation and scalability. nih.govEnables safer handling of reactive intermediates and allows for rapid optimization.

Advanced Computational Prediction and Machine Learning in Derivative Design

The design of novel derivatives of this compound with tailored properties can be significantly accelerated by employing advanced computational methods and machine learning (ML). These in silico techniques can predict various molecular properties, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.govacs.org

Future research in this area could focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a compound with its biological activity or other properties. frontiersin.org For this compound and its derivatives, QSAR studies could be employed to predict their potential biological activities based on descriptors related to their electronic, steric, and lipophilic properties. nih.gov The presence of the chloro-substituent would be a key descriptor in such models.

Machine Learning for Property Prediction: ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on existing datasets of similar compounds to predict a wide range of properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.orgfrontiersin.orgmdpi.comnih.govacs.org For instance, ML models have been developed to predict the N-dealkylation of amine contaminants, a process that could be relevant to the metabolism of the cyclohexanimine moiety. mdpi.comnih.govacs.org

Deep Learning in De Novo Drug Design: Generative deep learning models can be used to design entirely new molecules with desired properties. nih.govnih.govmdpi.comyoutube.com By training these models on libraries of known bioactive compounds, it is possible to generate novel derivatives of this compound that are optimized for specific biological targets.

Table 2: Computational and Machine Learning Approaches for Derivative Design

TechniqueApplication to this compoundExpected Outcome
QSAR Modeling Predict biological activity based on structural features.Identification of key structural motifs for desired activity.
Machine Learning Predict ADMET properties and potential metabolic pathways. acs.orgmdpi.comnih.govacs.orgPrioritization of derivatives with favorable pharmacokinetic and safety profiles.
Deep Learning Generate novel derivatives with optimized properties for specific targets. nih.govnih.govmdpi.comyoutube.comDiscovery of new lead compounds with enhanced potency and selectivity.

Exploration of Novel Reactivity Patterns for the this compound Core

The oxime ether and imine functionalities within this compound offer a rich platform for exploring novel chemical transformations. Understanding the reactivity of this core structure is essential for its further functionalization and the synthesis of more complex molecules.

Emerging areas of research into the reactivity of oxime ethers that could be applied to the target compound include:

Radical-Mediated Reactions: The N-O bond in oxime ethers can be cleaved to generate iminyl radicals, which are versatile intermediates for a variety of transformations. nih.govorganic-chemistry.org These radicals can undergo intramolecular cyclization to form heterocyclic structures or participate in intermolecular additions. acs.orgnih.govcalstate.edu For this compound, radical-mediated reactions could be used to introduce new functional groups at the cyclohexyl ring or to construct more complex polycyclic systems.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comnih.gov Photocatalytic reactions of oximes have been reported, including C-H alkylation. nih.gov Exploring the photocatalytic reactivity of this compound could lead to the discovery of new and selective methods for its modification.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze the C-C bond functionalization of cyclic oxime ethers. acs.org This strategy could potentially be applied to the cyclohexanone (B45756) oxime precursor of the target compound to introduce acyl groups.

Table 3: Potential Novel Reactivity Patterns

Reaction TypeKey Intermediate/CatalystPotential Application to Target Compound
Radical-Mediated Reactions Iminyl Radicals nih.govorganic-chemistry.orgFunctionalization of the cyclohexyl ring, synthesis of polycyclic derivatives.
Photocatalysis Visible Light/Photocatalyst mdpi.comnih.govSelective C-H functionalization under mild conditions.
NHC Catalysis N-Heterocyclic Carbenes acs.orgC-C bond formation at the cyclohexanone precursor.

Integration of High-Throughput Experimentation with Computational Screening

The synergistic combination of high-throughput experimentation (HTE) and computational screening represents a paradigm shift in chemical research, enabling the rapid discovery and optimization of new compounds and reactions. youtube.come-bookshelf.denih.gov This integrated approach would be highly valuable for exploring the chemical space around this compound.

Future research efforts could focus on:

Automated Synthesis of Derivative Libraries: Robotic platforms can be used for the automated synthesis of large libraries of compounds. youtube.com For this compound, this would involve the parallel synthesis of numerous derivatives with variations in the substituents on the phenyl ring and the cyclohexyl moiety.

High-Throughput Screening of Catalysts and Reaction Conditions: HTE can be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis of the target compound and its derivatives. youtube.comnih.gov This would accelerate the identification of optimal synthetic routes.

Closed-Loop Optimization: By integrating automated synthesis and screening with machine learning algorithms, it is possible to create closed-loop systems that can autonomously design, synthesize, and test new compounds, progressively optimizing for desired properties. chemrxiv.org

Table 4: Integrated High-Throughput and Computational Approaches

Integrated ApproachDescriptionApplication to Target Compound
Automated Library Synthesis Parallel synthesis of a large number of derivatives using robotic platforms. youtube.comRapid generation of a diverse chemical library for screening.
High-Throughput Catalyst Screening Rapidly testing a wide array of catalysts for a specific reaction. youtube.comnih.govEfficient discovery of optimal catalysts for the synthesis of the target compound.
Computational Screening of Virtual Libraries In silico evaluation of large virtual libraries of derivatives for desired properties.Prioritization of candidates for synthesis and experimental testing.
Closed-Loop Optimization Integration of automated synthesis, HTE, and machine learning for autonomous discovery. chemrxiv.orgAccelerated discovery of derivatives with optimized properties.

Q & A

Q. How is regioselectivity controlled during electrophilic substitution on the chlorophenyl ring?

  • Answer : Directed ortho-metalation (DoM) with LiTMP directs substitution to the 4-position, while Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani) targets para positions. Solvent polarity (e.g., THF vs. DCE) fine-tunes selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.